1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a hydroxyphenyl group.
Vorbereitungsmethoden
The synthesis of 1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the Debus-Radziszewski synthesis and the Wallach synthesis.
Substitution Reactions: The piperidine ring is then substituted with a butyl group and a hydroxyphenyl group.
Industrial Production: Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling .
Vergleich Mit ähnlichen Verbindungen
1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound also shares structural similarities but has distinct chemical properties due to the presence of chlorine atoms.
Eigenschaften
CAS-Nummer |
55078-66-5 |
---|---|
Molekularformel |
C18H27NO2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-[1-butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-3-5-11-19-12-9-18(10-13-19,17(21)4-2)15-7-6-8-16(20)14-15/h6-8,14,20H,3-5,9-13H2,1-2H3 |
InChI-Schlüssel |
SUAXFVQTVIJZEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.